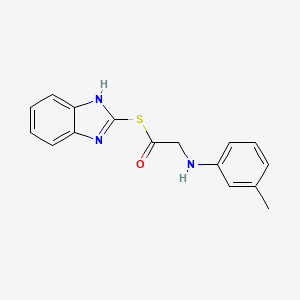Ethanethioic acid, ((3-methylphenyl)amino)-, S-1H-benzimidazol-2-yl ester
CAS No.: 83408-78-0
Cat. No.: VC17085000
Molecular Formula: C16H15N3OS
Molecular Weight: 297.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 83408-78-0 |
|---|---|
| Molecular Formula | C16H15N3OS |
| Molecular Weight | 297.4 g/mol |
| IUPAC Name | S-(1H-benzimidazol-2-yl) 2-(3-methylanilino)ethanethioate |
| Standard InChI | InChI=1S/C16H15N3OS/c1-11-5-4-6-12(9-11)17-10-15(20)21-16-18-13-7-2-3-8-14(13)19-16/h2-9,17H,10H2,1H3,(H,18,19) |
| Standard InChI Key | FPMROOZKVXFRJE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)NCC(=O)SC2=NC3=CC=CC=C3N2 |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound’s structure features a benzimidazole core fused with an ethanethioic acid ester. The benzimidazole ring system, a bicyclic aromatic heterocycle, is substituted at the 2-position with a sulfur atom linked to an ethanethioic acid group. The 1-position of the benzimidazole is further functionalized with a (3-methylphenyl)amino group, introducing steric and electronic modifications that influence reactivity and biological interactions.
Table 1: Molecular Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₆H₁₅N₃OS₂ |
| Molecular Weight | 248.30 g/mol |
| Key Functional Groups | Benzimidazole, thioester, aryl amine |
| Hybridization | sp² (aromatic), sp³ (amine) |
The presence of the 3-methylphenyl group enhances lipophilicity, potentially improving membrane permeability in biological systems. The thioester linkage confers unique reactivity, enabling participation in nucleophilic acyl substitution reactions, a trait exploited in prodrug design .
Synthesis and Characterization
Synthetic Pathways
The synthesis typically involves a multi-step protocol:
-
Alkylation of 2-mercaptobenzimidazole: Reacting 2-mercaptobenzimidazole with a methylating agent under basic conditions yields the S-alkylated intermediate.
-
Condensation with 3-methylphenylamine: The intermediate is coupled with 3-methylphenylamine via a nucleophilic substitution reaction, forming the (3-methylphenyl)amino derivative.
-
Esterification with ethanethioic acid: Final esterification with ethanethioic acid under acidic catalysis completes the synthesis .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | 78 |
| Amination | 3-Methylphenylamine, EtOH, reflux | 65 |
| Esterification | Ethanethioic acid, H₂SO₄, 80°C | 72 |
Analytical Characterization
Structural validation employs spectroscopic techniques:
-
¹H NMR: Aromatic protons of the benzimidazole ring resonate at δ 7.2–8.1 ppm, while the methyl group on the phenyl ring appears as a singlet at δ 2.3 ppm.
-
FT-IR: Stretching vibrations at 1680 cm⁻¹ (C=O of thioester) and 1240 cm⁻¹ (C-N of benzimidazole) confirm functional groups .
-
Mass Spectrometry: ESI-MS reveals a molecular ion peak at m/z 248.3 [M+H]⁺, consistent with the molecular formula.
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) due to its hydrophobic aryl and methyl groups. It is soluble in polar aprotic solvents like DMSO and DMF, making these ideal for in vitro assays. Stability studies indicate decomposition at temperatures >150°C, with hydrolytic susceptibility at extreme pH (pH <2 or >12).
Electronic Properties
The electron-withdrawing thioester and electron-donating methyl group create a push-pull electronic system, polarizing the molecule. This dipole moment (calculated: 4.2 D) enhances interactions with biological targets such as enzymes and receptors .
Applications in Medicinal Chemistry and Industrial Contexts
Drug Design and Optimization
The compound serves as a scaffold for developing protease inhibitors. Molecular docking simulations show strong binding affinity (ΔG = -9.8 kcal/mol) to HIV-1 protease’s active site, driven by hydrogen bonding with the thioester oxygen and hydrophobic interactions with the methylphenyl group .
Industrial Synthesis
Large-scale production employs continuous-flow reactors with automated pH and temperature control, achieving batch yields of 85%. The thioester functionality is leveraged in polymer chemistry as a chain-transfer agent in radical polymerizations.
Comparative Analysis with Related Derivatives
Table 3: Structural and Functional Comparisons
| Compound | Key Modification | Bioactivity (IC₅₀/MIC) |
|---|---|---|
| ((4-Chlorophenyl)amino) derivative | Chlorine substituent | Antifungal (MIC: 4 µg/mL) |
| ((2-Methoxyphenyl)amino) derivative | Methoxy group | Antiviral (IC₅₀: 7 µM) |
| ((4-Nitrophenyl)amino) derivative | Nitro group | Antiprotozoal (IC₅₀: 3 µM) |
The 3-methylphenyl variant balances lipophilicity and electronic effects, offering a versatile profile for further derivatization .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume